molecular formula C14H14O2 B1611392 (2'-Methoxybiphenyl-3-yl)-methanol CAS No. 208941-54-2

(2'-Methoxybiphenyl-3-yl)-methanol

Cat. No.: B1611392
CAS No.: 208941-54-2
M. Wt: 214.26 g/mol
InChI Key: BURRRXPYBDJKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’-Methoxybiphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives It features a methoxy group attached to one of the benzene rings and a methanol group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Methoxybiphenyl-3-yl)-methanol typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of 2-methoxybiphenyl with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of (2’-Methoxybiphenyl-3-yl)-methanol can be achieved through a similar Friedel-Crafts alkylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2’-Methoxybiphenyl-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include (2’-Methoxybiphenyl-3-yl)aldehyde and (2’-Methoxybiphenyl-3-yl)carboxylic acid.

    Reduction: The major product is (2’-Methoxybiphenyl-3-yl)methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.

Scientific Research Applications

(2’-Methoxybiphenyl-3-yl)-methanol has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of (2’-Methoxybiphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2’-Methoxybiphenyl-3-yl)aldehyde
  • (2’-Methoxybiphenyl-3-yl)carboxylic acid
  • (2’-Methoxybiphenyl-3-yl)amine
  • (2’-Methoxybiphenyl-3-yl)ethanol

Uniqueness

(2’-Methoxybiphenyl-3-yl)-methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and methanol groups allows for diverse reactivity and potential applications in various fields. Its structural features also enable it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[3-(2-methoxyphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRRXPYBDJKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572385
Record name (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-54-2
Record name (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Methoxybiphenyl-3-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(2'-Methoxybiphenyl-3-yl)-methanol
Reactant of Route 3
(2'-Methoxybiphenyl-3-yl)-methanol
Reactant of Route 4
Reactant of Route 4
(2'-Methoxybiphenyl-3-yl)-methanol
Reactant of Route 5
Reactant of Route 5
(2'-Methoxybiphenyl-3-yl)-methanol
Reactant of Route 6
Reactant of Route 6
(2'-Methoxybiphenyl-3-yl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.